Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate
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Overview
Description
Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate: is a synthetic organic compound known for its unique structure and versatile applications in various fields of scientific research. This compound features a benzyl group, a phenethylcarbamate moiety, and a boronate ester, making it a valuable building block in chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Borylation Reaction: The synthesis of Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate typically involves the borylation of a suitable precursor.
Carbamate Formation: The phenethylcarbamate moiety can be introduced through the reaction of the corresponding amine with a suitable chloroformate or carbamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation and carbamate formation reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Coupling Reactions: It is also a key reagent in Suzuki-Miyaura cross-coupling reactions, where it couples with aryl halides to form biaryl compounds in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, alcohols, bases like sodium hydroxide.
Coupling: Aryl halides, palladium catalysts, bases like potassium carbonate.
Major Products:
Oxidation: Boronic acids.
Substitution: Substituted benzyl derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in catalytic processes, enhancing the efficiency of various chemical reactions.
Biology:
Protein Labeling: Utilized in the labeling of proteins for imaging and tracking within biological systems.
Drug Delivery: Explored as a component in drug delivery systems due to its ability to target specific cellular compartments.
Medicine:
Therapeutic Agents: Investigated for its potential use in developing new therapeutic agents, particularly in cancer treatment.
Industry:
Mechanism of Action
Molecular Targets and Pathways: Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate exerts its effects primarily through its boronate ester group, which can interact with various biological molecules. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, facilitating targeted delivery and localization within cells . This interaction is crucial for its role in protein labeling and drug delivery.
Comparison with Similar Compounds
Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate: Similar in structure but contains a dihydropyridine ring instead of a phenethylcarbamate moiety.
1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Features a pyrazole ring, offering different reactivity and applications.
Uniqueness: Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate is unique due to its combination of a benzyl group, phenethylcarbamate moiety, and boronate ester. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research.
Properties
IUPAC Name |
benzyl N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BNO4/c1-21(2)22(3,4)28-23(27-21)19-12-10-17(11-13-19)14-15-24-20(25)26-16-18-8-6-5-7-9-18/h5-13H,14-16H2,1-4H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXCHJFSCTYTIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCNC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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